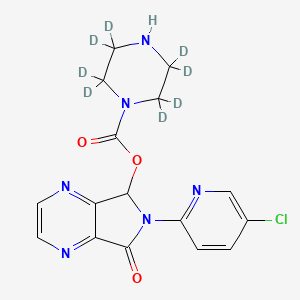
N-Desmethyl Zopiclone-d8 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl Zopiclone-d8 Dihydrochloride is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled analog of N-Desmethyl Zopiclone, which is an inactive metabolite of Zopiclone, a sedative-hypnotic drug used to treat insomnia . The compound is often used in pharmacokinetic studies to trace and quantify the behavior of Zopiclone in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Zopiclone-d8 Dihydrochloride involves the deuteration of N-Desmethyl Zopiclone. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the N-Desmethyl Zopiclone molecule.
Hydrochloride Formation: Conversion of the deuterated compound into its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl Zopiclone-d8 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to its corresponding oxide.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Desmethyl Zopiclone-d8 N-oxide, while reduction could produce a fully reduced analog .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Zopiclone-d8 Dihydrochloride is widely used in scientific research, particularly in:
Pharmacokinetic Studies: To trace and quantify the behavior of Zopiclone in biological systems.
Drug Metabolism: Understanding the metabolic pathways and identifying metabolites.
Neuroscience Research: Studying the effects on GABA receptors and other neurological targets.
Analytical Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Desmethyl Zopiclone: The non-deuterated analog, which is also an inactive metabolite of Zopiclone.
Zopiclone: The parent compound, used as a sedative-hypnotic drug.
Eszopiclone: An enantiomer of Zopiclone, used for similar therapeutic purposes.
Uniqueness
N-Desmethyl Zopiclone-d8 Dihydrochloride is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification .
Eigenschaften
Molekularformel |
C16H15ClN6O3 |
|---|---|
Molekulargewicht |
382.83 g/mol |
IUPAC-Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/i5D2,6D2,7D2,8D2 |
InChI-Schlüssel |
CGSFZSTXVVJLIX-YEBVBAJPSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] |
Kanonische SMILES |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


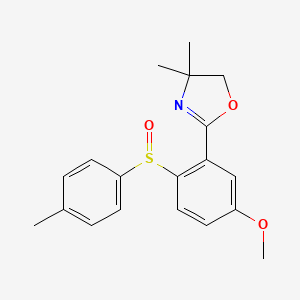
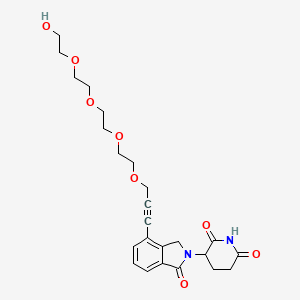
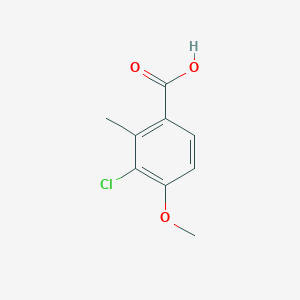
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B14769209.png)
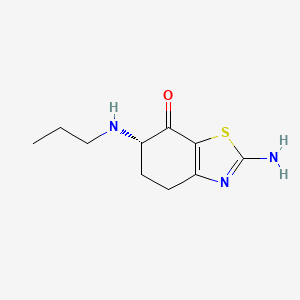
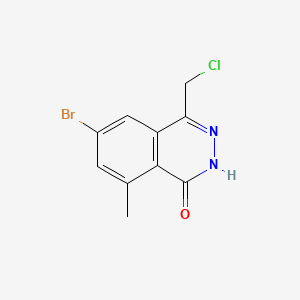
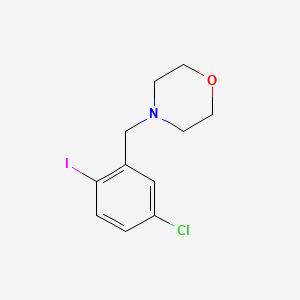
![N-[(2S,3S)-3-(3-cyanophenyl)-4-(4-hydroxyphenyl)butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide](/img/structure/B14769235.png)
![3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14769240.png)
![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)
![(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14769262.png)
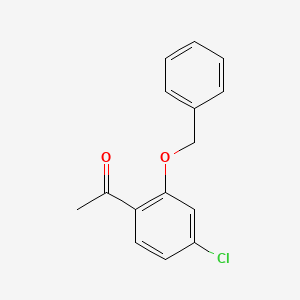
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide](/img/structure/B14769271.png)
![N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide](/img/structure/B14769279.png)
